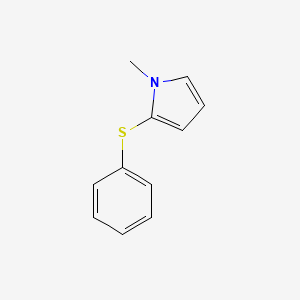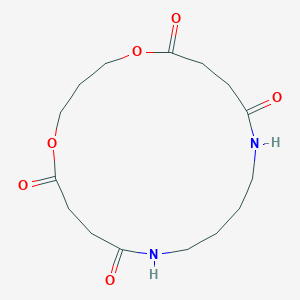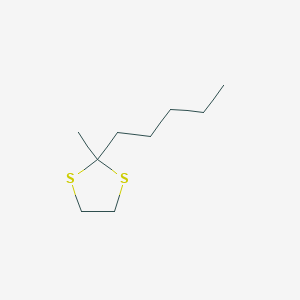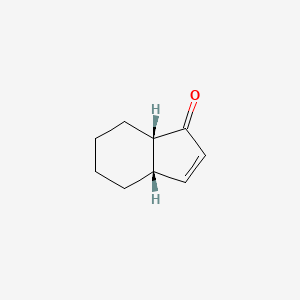
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is a bicyclic organic compound that belongs to the class of indanones. This compound is characterized by its hexahydroindenone structure, which consists of a six-membered ring fused to a five-membered ring with a ketone functional group. The stereochemistry of the compound is defined by the (3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves the use of proline-catalyzed aldol reactions. One common method starts with the triketone 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which undergoes an intramolecular aldol reaction in the presence of (S)-proline as a catalyst. The reaction is carried out in dimethylformamide (DMF) at a controlled temperature to yield the desired hexahydroindenone with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing catalysis to form various products. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards enzymes and other molecular targets. The pathways involved may include aldol reactions, oxidation-reduction processes, and nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate: This compound shares a similar hexahydroindenone structure but with additional functional groups that confer different chemical properties.
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: This compound is structurally related but contains a carboxylic acid group instead of a ketone.
Uniqueness
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This configuration allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo proline-catalyzed aldol reactions with high enantiomeric excess further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
81255-91-6 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h5-8H,1-4H2/t7-,8-/m0/s1 |
Clé InChI |
PUQNYWRSNUVKMW-YUMQZZPRSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C=CC2=O |
SMILES canonique |
C1CCC2C(C1)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
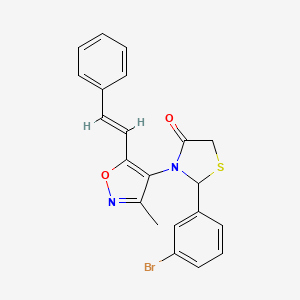
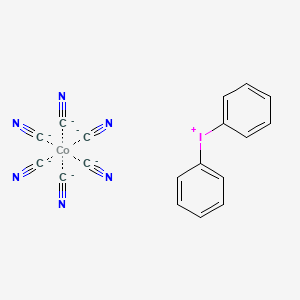
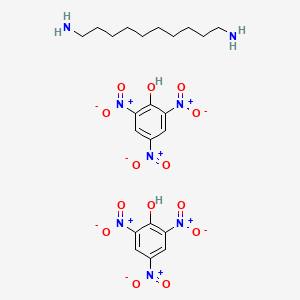
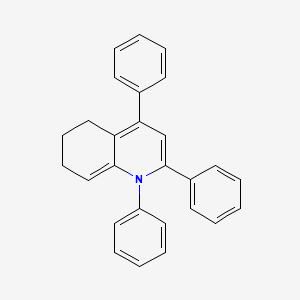
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


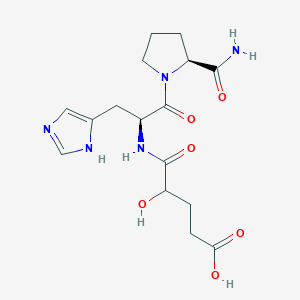
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
